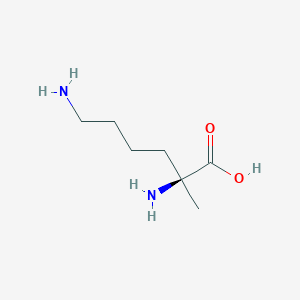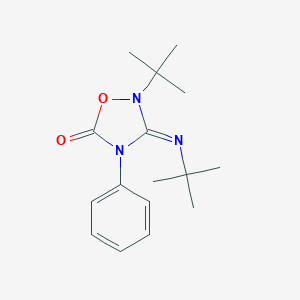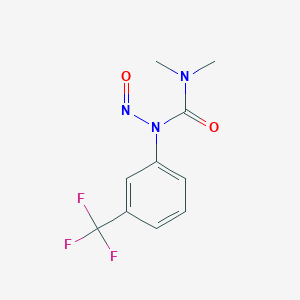
N-(2-aminoethyl)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)oxazole-4-carboxamide, also known as AEOC, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. AEOC belongs to the oxazole family, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. AEOC has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of N-(2-aminoethyl)oxazole-4-carboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and receptors by binding to them and preventing their normal function. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. This compound has also been shown to inhibit the activity of the N-methyl-D-aspartate receptor, a receptor involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. This compound has also been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer treatment. In addition, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
N-(2-aminoethyl)oxazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. This compound is also stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has limited solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-(2-aminoethyl)oxazole-4-carboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Another direction is to study the mechanism of action of this compound in more detail, which may provide insights into its potential therapeutic uses. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be important for its development as a drug candidate.
合成法
N-(2-aminoethyl)oxazole-4-carboxamide can be synthesized using different methods, including the reaction of 2-aminoethanol with oxalyl chloride followed by cyclization with sodium methoxide. Another method involves the reaction of 2-aminoethanol with ethyl oxalyl chloride, followed by cyclization with sodium methoxide. Both methods result in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(2-aminoethyl)oxazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes and receptors. In addition, this compound has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
103879-63-6 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC名 |
N-(2-aminoethyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c7-1-2-8-6(10)5-3-11-4-9-5/h3-4H,1-2,7H2,(H,8,10) |
InChIキー |
UILPRSPEPFDCJA-UHFFFAOYSA-N |
SMILES |
C1=C(N=CO1)C(=O)NCCN |
正規SMILES |
C1=C(N=CO1)C(=O)NCCN |
同義語 |
4-Oxazolecarboxamide,N-(2-aminoethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)



